
2-Methoxy-3-(1-methylpiperidin-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-3-(1-methylpiperidin-2-yl)pyridine is a chemical compound with the molecular formula C12H18N2O and a molecular weight of 206.28 g/mol . It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals .
Preparation Methods
The synthesis of 2-Methoxy-3-(1-methylpiperidin-2-yl)pyridine involves several steps. One common method includes the reaction of 2-methoxypyridine with a suitable piperidine derivative under specific conditions. The reaction conditions typically involve the use of a base and a solvent, such as ethanol or methanol, at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Methoxy-3-(1-methylpiperidin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Methoxy-3-(1-methylpiperidin-2-yl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions due to its structural similarity to naturally occurring compounds.
Industry: It is used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-(1-methylpiperidin-2-yl)pyridine involves its interaction with molecular targets in biological systems. It may act on specific receptors or enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-Methoxy-3-(1-methylpiperidin-2-yl)pyridine can be compared with other piperidine derivatives, such as:
3-(1-methylpiperidin-2-yl)pyridine: Similar in structure but lacks the methoxy group, which can affect its reactivity and biological activity.
2-Methoxypyridine: Lacks the piperidine moiety, which can influence its chemical properties and applications.
The presence of both the methoxy and piperidine groups in this compound makes it unique and versatile for various applications.
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-methoxy-3-(1-methylpiperidin-2-yl)pyridine |
InChI |
InChI=1S/C12H18N2O/c1-14-9-4-3-7-11(14)10-6-5-8-13-12(10)15-2/h5-6,8,11H,3-4,7,9H2,1-2H3 |
InChI Key |
XVTVWKGBYRLWLE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC1C2=C(N=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R)-4-Methoxy-2,3-dihydrobenzo[b]furan-3-ylamine](/img/structure/B11811323.png)
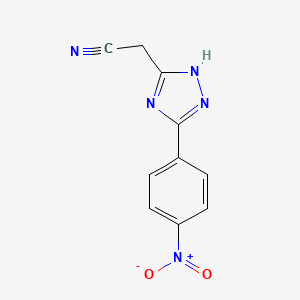

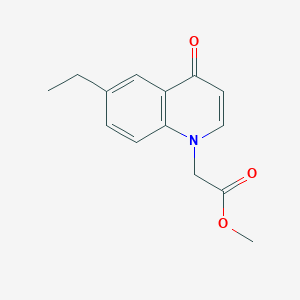
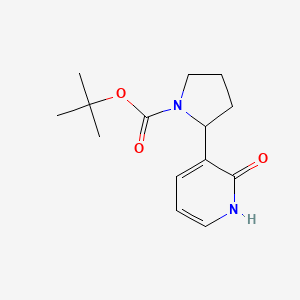

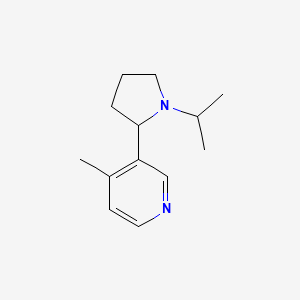
![5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide](/img/structure/B11811364.png)
![N-Ethyl-5-methylbenzo[d]isoxazol-3-amine](/img/structure/B11811379.png)
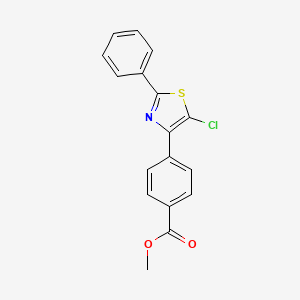

![(S)-Methyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B11811413.png)

